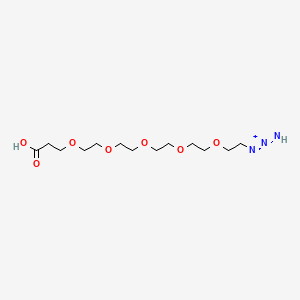
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium: is a complex organic compound characterized by its unique structure, which includes multiple ether and amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Etherification: This step involves the formation of ether bonds through the reaction of alcohols with alkyl halides under basic conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired structure. This is typically achieved through intramolecular reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Protein-Protein Interactions: It can disrupt protein-protein interactions by binding to specific sites on the proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 20-Hydroxy-2,2-dimethyl-4-oxo-6,9,12,15,18-pentaoxa-3-aza-2-azoniaicosan-3-ide
- 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide
Uniqueness
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium is unique due to its specific combination of ether and amine groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H26N3O7+ |
|---|---|
分子量 |
336.36 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h14H,1-12H2/p+1 |
InChIキー |
RVYLWAAPBDVKFZ-UHFFFAOYSA-O |
正規SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


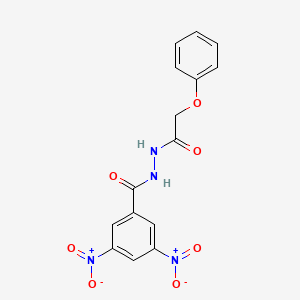
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)
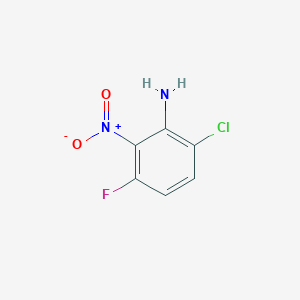
![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)
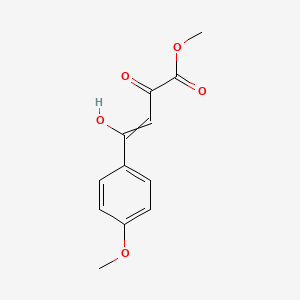
![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
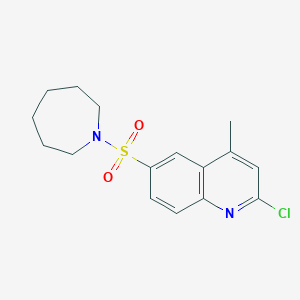
![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
